molecular formula C8H9ClN4O B12748126 Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- CAS No. 114684-99-0

Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)-

Cat. No.: B12748126
CAS No.: 114684-99-0
M. Wt: 212.63 g/mol
InChI Key: RBGAAYQJCJRSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is a compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This disruption of kinase activity can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular targets and pathways involved include various kinases such as CDK2, EGFR, and HER2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-((2-chloro-5H-pyrrolo(3,2-d)pyrimidin-4-yl)amino)- is unique due to its specific functional groups that confer distinct biological activities. Its chloro group and ethanol moiety provide unique interactions with kinase active sites, making it a potent inhibitor with potential therapeutic applications .

Properties

CAS No.

114684-99-0

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

2-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C8H9ClN4O/c9-8-12-5-1-2-10-6(5)7(13-8)11-3-4-14/h1-2,10,14H,3-4H2,(H,11,12,13)

InChI Key

RBGAAYQJCJRSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1N=C(N=C2NCCO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.